molecular formula C20H17ClFN3OS B11239973 2-chloro-6-fluoro-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

2-chloro-6-fluoro-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

Cat. No.: B11239973
M. Wt: 401.9 g/mol
InChI Key: RTIFFKMZDSFDSA-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, and an imidazo[2,1-b]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole intermediate, which is then coupled with a benzamide derivative. Key steps include:

    Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors under acidic or basic conditions.

    Coupling Reaction: The imidazo[2,1-b]thiazole intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups present.

    Coupling Reactions: The imidazo[2,1-b]thiazole moiety can engage in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzamide ring, while oxidation or reduction can modify the functional groups present.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Pharmaceutical Research: It may serve as a scaffold for the synthesis of analogs with improved pharmacological properties.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole have similar structural features and biological activities.

    Indole Derivatives: Compounds containing the indole nucleus, such as 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives, share some pharmacological properties.

Uniqueness

2-chloro-6-fluoro-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide is unique due to the specific combination of its substituents and the imidazo[2,1-b]thiazole core. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17ClFN3OS

Molecular Weight

401.9 g/mol

IUPAC Name

2-chloro-6-fluoro-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide

InChI

InChI=1S/C20H17ClFN3OS/c1-12-5-7-13(8-6-12)18-16(25-9-10-27-20(25)24-18)11-23-19(26)17-14(21)3-2-4-15(17)22/h2-8H,9-11H2,1H3,(H,23,26)

InChI Key

RTIFFKMZDSFDSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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